(S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol
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Overview
Description
(S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol is a chiral compound with a bromine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of phenacyl bromide as a starting material, which undergoes bromination and subsequent reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(5-chloro-2-methoxyphenyl)ethan-1-ol
- (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
- (S)-1-(5-iodo-2-methoxyphenyl)ethan-1-ol
Uniqueness
(S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11BrO2 |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m0/s1 |
InChI Key |
WNRYFLFXINLLKQ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)OC)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)OC)O |
Origin of Product |
United States |
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